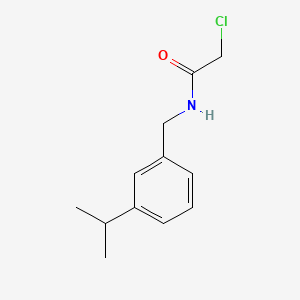
2-Chloro-N-(3-isopropylbenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(3-isopropylbenzyl)acetamide, also known as CI-994, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, including cancer. CI-994 belongs to the class of compounds known as histone deacetylase (HDAC) inhibitors, which are known to regulate gene expression by modulating the acetylation status of histone proteins.
Applications De Recherche Scientifique
2-Chloro-N-(3-isopropylbenzyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. In cancer, 2-Chloro-N-(3-isopropylbenzyl)acetamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, breast, lung, and colon cancer cells. In addition, 2-Chloro-N-(3-isopropylbenzyl)acetamide has been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin.
In neurodegenerative disorders, 2-Chloro-N-(3-isopropylbenzyl)acetamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis. In viral infections, 2-Chloro-N-(3-isopropylbenzyl)acetamide has been shown to inhibit the replication of various viruses, including herpes simplex virus, hepatitis B virus, and human immunodeficiency virus.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(3-isopropylbenzyl)acetamide is primarily attributed to its ability to inhibit HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone acetylation is a critical process that regulates gene expression by modulating the accessibility of DNA to transcription factors. HDAC inhibitors, such as 2-Chloro-N-(3-isopropylbenzyl)acetamide, promote histone acetylation, leading to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-Chloro-N-(3-isopropylbenzyl)acetamide has been shown to induce various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of cell cycle arrest and apoptosis, the modulation of gene expression, and the reduction of tumor growth in animal models of cancer. In addition, 2-Chloro-N-(3-isopropylbenzyl)acetamide has been shown to improve cognitive function, reduce neuroinflammation, and inhibit viral replication in animal models of neurodegenerative disorders and viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-N-(3-isopropylbenzyl)acetamide has several advantages as a research tool, including its ability to selectively inhibit HDAC enzymes, its broad-spectrum antitumor activity, and its potential therapeutic applications in various diseases. However, 2-Chloro-N-(3-isopropylbenzyl)acetamide also has some limitations, including its low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited bioavailability.
Orientations Futures
There are several future directions for the research and development of 2-Chloro-N-(3-isopropylbenzyl)acetamide, including the optimization of its synthesis method, the identification of its molecular targets, the development of more potent and selective analogs, and the evaluation of its therapeutic potential in clinical trials. In addition, the combination of 2-Chloro-N-(3-isopropylbenzyl)acetamide with other chemotherapeutic agents or immunotherapies may enhance its antitumor activity and reduce its potential toxicity. Furthermore, the elucidation of the molecular mechanisms underlying the neuroprotective and antiviral effects of 2-Chloro-N-(3-isopropylbenzyl)acetamide may lead to the development of novel therapies for neurodegenerative disorders and viral infections.
Méthodes De Synthèse
2-Chloro-N-(3-isopropylbenzyl)acetamide can be synthesized by reacting 3-isopropylbenzylamine with chloroacetyl chloride in the presence of a base, followed by hydrolysis of the resulting intermediate with sodium hydroxide. The purity of the synthesized compound can be improved by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
2-chloro-N-[(3-propan-2-ylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-9(2)11-5-3-4-10(6-11)8-14-12(15)7-13/h3-6,9H,7-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFLFFLZCUMLRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

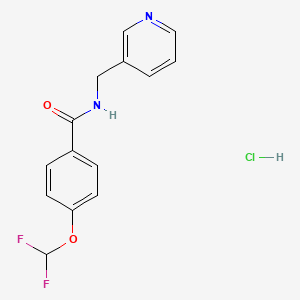
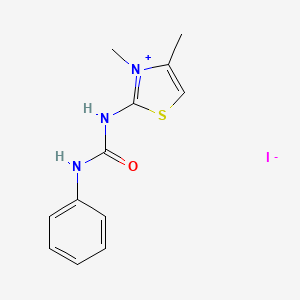



![N-[4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]phenyl]acetamide;hydrochloride](/img/structure/B7452234.png)


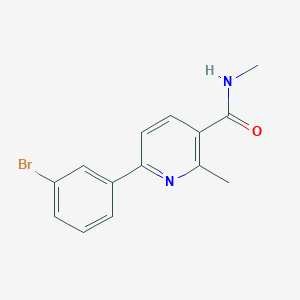
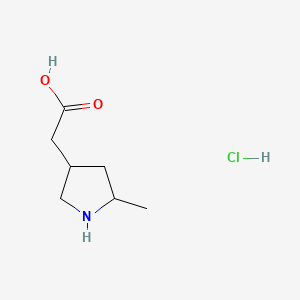
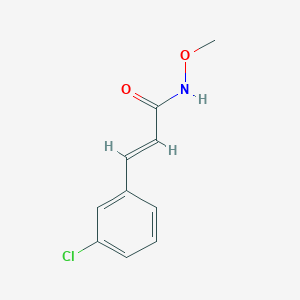
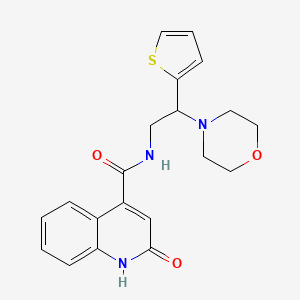

![3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)propan-1-one;oxalic acid](/img/structure/B7452274.png)